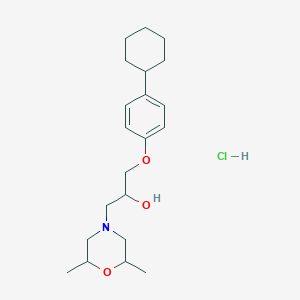

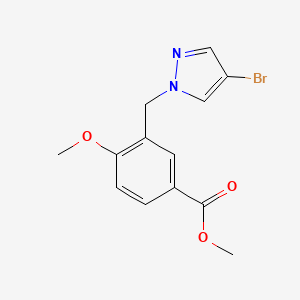

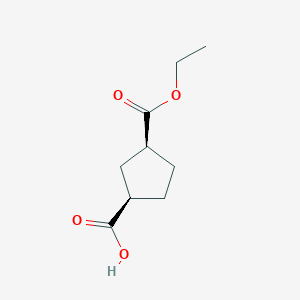

![molecular formula C22H38N2O3S B2657139 (3-Morpholin-4-ylpropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine CAS No. 398997-11-0](/img/structure/B2657139.png)

(3-Morpholin-4-ylpropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Unfortunately, specific synthesis methods or procedures for(3-Morpholin-4-ylpropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine are not available in the search results. Synthesis of similar compounds typically involves complex organic chemistry reactions, but without specific references, it’s challenging to provide a detailed synthesis analysis . Chemical Reactions Analysis

The chemical reactions involving(3-Morpholin-4-ylpropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine are not specified in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .

Aplicaciones Científicas De Investigación

Synthesis of Morpholines

Morpholines and their derivatives have been synthesized using sulfinamides as temporary protecting/activating groups on the amine, showcasing their utility in the formal synthesis of pharmaceuticals like the antidepressant drug (S,S)-reboxetine through a high-yielding and efficient methodology (Fritz et al., 2011).

Chemical Reactions and Kinetics

The reactivity of aliphatic amines with compounds like 1,2-naphthoquinone-4-sulfonate has been studied, revealing insights into the formation of colored products and the kinetics of these reactions. Such studies are crucial for understanding the chemical behavior of morpholine derivatives in various conditions (Asahi et al., 1984).

Antimicrobial Activity

4-(Phenylsulfonyl) morpholine exhibits antimicrobial properties and has been investigated for its activity against multidrug-resistant strains of bacteria and fungi. This highlights its potential in addressing challenges related to antibiotic resistance (Oliveira et al., 2015).

Aromatic Nucleophilic Substitution Reactions

Studies have explored the mechanism of aromatic nucleophilic substitution reactions involving morpholine, providing insights into the influence of ortho substituents on these processes. Such research is vital for the development of novel synthetic routes in organic chemistry (Emokpae et al., 1993).

Modulation of Amine Basicity

Research on the modulation of amine basicity by phenylsulfone and phenylthio groups demonstrates the impact of these groups on the chemical properties of amines, including morpholine derivatives. This understanding is crucial for the design of compounds with desired physicochemical characteristics (Martin et al., 2007).

Propiedades

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N2O3S/c1-16(2)19-14-20(17(3)4)22(21(15-19)18(5)6)28(25,26)23-8-7-9-24-10-12-27-13-11-24/h14-18,23H,7-13H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPAZQASUNWGRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCCCN2CCOCC2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

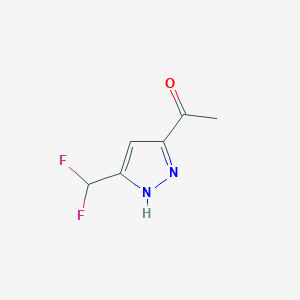

![3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2657056.png)

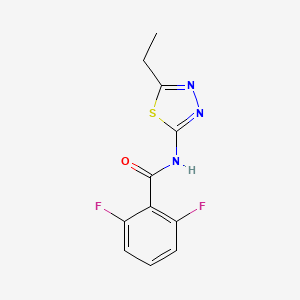

![3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2657059.png)

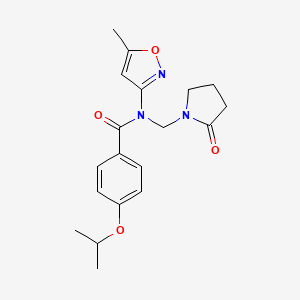

![[1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2657063.png)

![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2657069.png)

![2-[3-Methyl-7-(2-methylpropyl)-2,6-dioxo-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetamide](/img/structure/B2657079.png)